molecular formula C25H28O8 B12568700 1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione CAS No. 191608-60-3

1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione

Cat. No.: B12568700
CAS No.: 191608-60-3
M. Wt: 456.5 g/mol
InChI Key: SDNAMNDIWKXJAS-UHFFFAOYSA-N
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Description

1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features two trimethoxyphenyl groups attached to a hepta-diene backbone, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base, followed by a series of condensation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of trimethoxy groups, which enhance its bioactivity and stability compared to other similar compounds. This structural feature allows for more effective interaction with molecular targets and improved pharmacokinetic properties.

Properties

CAS No.

191608-60-3

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

IUPAC Name

1,7-bis(3,4,5-trimethoxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C25H28O8/c1-28-20-11-16(12-21(29-2)24(20)32-5)7-9-18(26)15-19(27)10-8-17-13-22(30-3)25(33-6)23(14-17)31-4/h7-14H,15H2,1-6H3

InChI Key

SDNAMNDIWKXJAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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